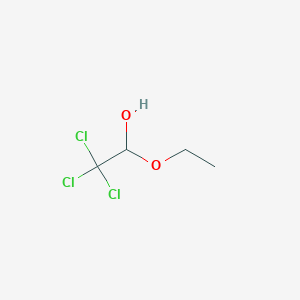

2,2,2-Trichloro-1-ethoxyethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8411. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-1-ethoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHWKJDYXPNWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870577 | |

| Record name | Ethanol, 2,2,2-trichloro-1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-83-3 | |

| Record name | 2,2,2-Trichloro-1-ethoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloral alcoholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloral alcoholate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2,2-trichloro-1-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2,2-trichloro-1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloro-1-ethoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAL ALCOHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU3I94Z61H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trichloro-1-ethoxyethanol (CAS 515-83-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2,2,2-Trichloro-1-ethoxyethanol (CAS Number: 515-83-3), a chlorinated organic compound with applications as a pharmaceutical and pesticide intermediate.[1] This document details its physicochemical characteristics, outlines standard experimental protocols for their determination, and explores its biological significance through its metabolic pathways.

Core Physicochemical Properties

This compound is a white to light yellow crystalline powder under standard conditions.[2][3][4][5] It is also known by several synonyms, including Chloral ethylalcoholate, Trichloroacetaldehyde monoethylacetal, and Ethanol chloral hemiacetal.[6] The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₄H₇Cl₃O₂ | |

| Molecular Weight | 193.46 | g/mol |

| CAS Number | 515-83-3 | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 47 - 56.5 | °C |

| Boiling Point | 110 - 116 | °C (at 760 mmHg) |

| Density | 1.454 | g/cm³ |

| Flash Point | 48.9 | °C |

| Water Solubility | Slightly soluble | |

| Refractive Index | 1.488 | |

| LogP (Octanol/Water Partition Coefficient) | 1.71150 | |

| Polar Surface Area (PSA) | 29.46000 | Ų |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity and can be determined using a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath (such as in a Thiele tube apparatus) alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range represents the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.[7]

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature or have a relatively low boiling point, the Thiele tube method provides a simple and efficient means of determination.

Methodology:

-

Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid is heated, air trapped in the capillary tube will be expelled, forming a stream of bubbles. The heating is continued until a steady stream of bubbles emerges. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8]

Solubility Determination

The solubility of a substance in various solvents provides insight into its polarity and potential applications.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is chosen, including water, ethanol, and diethyl ether.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A specific volume of the solvent (e.g., 1 mL) is added incrementally with agitation.

-

Observation: The substance is classified as soluble if it completely dissolves at a certain concentration (e.g., > 30 mg/mL), slightly soluble if a smaller amount dissolves (e.g., 1-30 mg/mL), and insoluble if very little to none dissolves (e.g., < 1 mg/mL). For this compound, it is noted as being slightly soluble in water.[2][4][5]

Biological Significance and Metabolic Pathway

This compound is a hemiacetal of chloral. Hemiacetals are known to be in equilibrium with their corresponding aldehyde and alcohol. In a biological context, it is plausible that this compound acts as a prodrug, releasing chloral, which is then rapidly metabolized to 2,2,2-trichloroethanol. 2,2,2-trichloroethanol is the primary active metabolite of the sedative-hypnotic drug chloral hydrate and is responsible for its pharmacological effects.[9][10] The active metabolite, 2,2,2-trichloroethanol, is known to be an agonist for the TREK-1 and TRAAK K2P potassium channels.[11]

The following diagram illustrates the proposed metabolic conversion of this compound and the subsequent action of its active metabolite.

Caption: Proposed metabolic pathway of this compound.

The following diagram illustrates a general experimental workflow for the determination of the melting point of a solid organic compound like this compound.

Caption: Experimental workflow for melting point determination.

References

- 1. innospk.com [innospk.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound CAS#: 515-83-3 [m.chemicalbook.com]

- 5. This compound | 515-83-3 [amp.chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,2,2-Trichloroethanol - Wikipedia [en.wikipedia.org]

- 10. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2,2,2-Trichloro-1-ethoxyethanol: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and primary applications of 2,2,2-Trichloro-1-ethoxyethanol. While direct biological activity and its role in signaling pathways are not extensively documented, its utility as a key chemical intermediate in organic synthesis is well-established.

Core Molecular and Physical Data

This compound, also known as chloral alcoholate, is a hemiacetal derivative of chloral and ethanol.[1] Its chemical and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Chloral alcoholate, Chloral ethyl hemiacetal, Trichloroacetaldehyde monoethylacetal |

| CAS Number | 515-83-3 |

| Molecular Formula | C₄H₇Cl₃O₂[1] |

| Canonical SMILES | CCOC(O)C(Cl)(Cl)Cl |

| InChI | InChI=1S/C4H7Cl3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 |

| Property | Value |

| Molecular Weight | 193.46 g/mol [1] |

| Appearance | White to light yellow crystalline powder[2] |

| Melting Point | 55-57 °C |

| Boiling Point | 115 °C at 19 mmHg |

| Solubility | Slightly soluble in water[2] |

Molecular Structure

The molecular structure of this compound features a central carbon atom bonded to a hydroxyl group, an ethoxy group, a hydrogen atom, and a trichloromethyl group. This structure is key to its primary application as a stable and manageable precursor to chloral in chemical reactions.

Synthetic Applications and Experimental Protocols

The primary utility of this compound in a research and development setting is as a stable, crystalline, and less volatile surrogate for chloral (trichloroacetaldehyde).[3] Chloral itself is a regulated and difficult-to-handle liquid. The use of its solid ethoxyethanol derivative provides a safer and more convenient method for introducing the trichloromethyl group in various synthetic transformations.

Experimental Protocol: Synthesis of (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one

A notable application of this compound is in the synthesis of chiral auxiliaries, such as the one derived from L-proline. The following is a detailed experimental protocol for this reaction.[3]

Materials:

-

L(-)-Proline

-

This compound

-

Chloroform

Procedure:

-

A suspension of L(-)-proline (1.0 eq) is prepared in chloroform in a round-bottomed flask equipped with a magnetic stirrer.

-

To this suspension, this compound (1.2 eq) is added.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the L(-)-proline spot. The reaction typically requires 15-19 hours to reach completion, during which the appearance of the mixture changes from a milky, opaque solution to an orange solution.[3]

-

Upon completion, the product, (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one, can be isolated and purified using standard techniques.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of information regarding the direct biological activity, mechanism of action, or involvement in specific signaling pathways of this compound. Its primary role appears to be confined to that of a chemical reagent in organic synthesis.

It is crucial to distinguish this compound from the related compound, 2,2,2-Trichloroethanol . The latter is a known metabolite of the sedative-hypnotic drug chloral hydrate and exhibits biological activity as a central nervous system depressant. However, this biological profile should not be extrapolated to this compound.

Conclusion

This compound is a valuable reagent for organic synthesis, serving as a safe and practical surrogate for chloral. Its well-defined molecular structure and physical properties make it a reliable component in the synthesis of complex molecules. For researchers and professionals in drug development, its utility lies in its application as a building block rather than as a biologically active agent itself. Future research could explore potential, as-yet-undiscovered biological effects, but based on current knowledge, its application is firmly in the domain of synthetic chemistry.

References

synthesis of 2,2,2-Trichloro-1-ethoxyethanol from chloral

An In-depth Technical Guide to the Synthesis of 2,2,2-Trichloro-1-ethoxyethanol from Chloral

Introduction

This compound, also known as chloral alcoholate or the ethyl hemiacetal of chloral, is an organic compound with the chemical formula C4H7Cl3O2.[1][2] It is formed through the reaction of chloral (trichloroacetaldehyde) with ethanol.[3][4] This compound serves as a stable, crystalline solid that can be used as a safer and more manageable surrogate for chloral, which is a regulated and difficult-to-obtain liquid.[5][6] In organic synthesis, it functions as a masked form of chloral and is utilized in the preparation of various other compounds.[5] This guide provides a comprehensive overview of its synthesis, including the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Reaction Synthesis and Mechanism

The synthesis of this compound is a straightforward nucleophilic addition reaction. Chloral, an aldehyde with the formula Cl3CCHO, readily reacts with ethanol (CH3CH2OH) to form the corresponding hemiacetal adduct.[3]

Overall Reaction:

C2HCl3O (Chloral) + C2H6O (Ethanol) ⇌ C4H7Cl3O2 (this compound)[4]

The reaction mechanism involves the nucleophilic attack of the oxygen atom from the hydroxyl group of ethanol on the electrophilic carbonyl carbon of chloral. The electron-withdrawing effect of the trichloromethyl group makes the carbonyl carbon of chloral particularly electrophilic and susceptible to this attack. This is followed by proton transfer to the carbonyl oxygen, resulting in the formation of the hemiacetal. The reaction is typically reversible.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C4H7Cl3O2 | [1][2] |

| Molecular Weight | 193.46 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder/needles | [2][6] |

| CAS Number | 515-83-3 | [1] |

| Melting Point | 47 - 56.5 °C | [6][7][8] |

| Boiling Point | 116 °C at 760 mmHg | [6][8] |

| Density | 1.454 g/cm³ | [6] |

| Solubility | Slightly soluble in water | [2] |

| Synonyms | Chloral alcoholate, Chloral ethyl hemiacetal | [7][8] |

Experimental Protocol

The following is a generalized experimental protocol for the .

Materials and Equipment:

-

Chloral (Trichloroacetaldehyde)

-

Anhydrous Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place anhydrous ethanol.

-

Addition of Chloral: Cool the flask containing ethanol in an ice bath. While stirring, slowly add an equimolar amount of chloral dropwise to the cold ethanol. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

-

Reaction: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete to ensure the reaction goes to completion. The product, being a solid, may start to precipitate out of the solution.

-

Isolation of Product: Remove the excess ethanol solvent under reduced pressure using a rotary evaporator. This will yield the crude solid product.

-

Purification (Recrystallization): The crude this compound can be purified by recrystallization from a suitable solvent, such as a minimal amount of cold ethanol or a hexane/ethanol mixture. Dissolve the crude product in a minimum amount of warm solvent, then allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by filtration and wash them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent. The final product should be a white crystalline solid.[2]

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

References

- 1. 2,2,2-Trichloro-1-ethoxy ethanol [webbook.nist.gov]

- 2. This compound CAS#: 515-83-3 [m.chemicalbook.com]

- 3. Chloral - Wikipedia [en.wikipedia.org]

- 4. 2,2,2-Trichloro-1-ethoxy ethanol [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | 515-83-3 [amp.chemicalbook.com]

The Solubility Profile of 2,2,2-Trichloro-1-ethoxyethanol: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,2-Trichloro-1-ethoxyethanol (CAS No. 515-83-3), a compound utilized as a pharmaceutical intermediate and in the production of fluorine plastics.[1][2][3] This document compiles available solubility data, outlines detailed experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1][2][3] It is recognized as a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[3]

Key Physicochemical Data:

-

Molecular Formula: C₄H₇Cl₃O₂[1]

-

Molecular Weight: 193.46 g/mol [1]

-

Boiling Point: ~116 °C[1]

-

Density: ~1.454 g/cm³[4]

Solubility Data

Quantitative solubility data for this compound is not widely available in published literature. However, qualitative assessments consistently describe its solubility in aqueous and organic media. The following table summarizes the available information. A structurally related compound, 2,2,2-Trichloroethanol, is noted to be soluble in water, ethanol, and ether, which may suggest similar behavior for the title compound.[5]

| Solvent | CAS No. | Solubility Classification | Quantitative Data (at STP) |

| Water | 7732-18-5 | Slightly Soluble[1][2][3] | Data not available |

| Ethanol | 64-17-5 | Soluble | Data not available |

| Diethyl Ether | 60-29-7 | Soluble | Data not available |

*Based on the general solubility of the related compound 2,2,2-Trichloroethanol in organic solvents.

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of a solid compound like this compound in various solvents. This methodology is adapted from standard laboratory procedures for qualitative and semi-quantitative solubility analysis.

3.1 Materials and Equipment

-

This compound

-

Calibrated analytical balance

-

Vortex mixer

-

Small test tubes (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

Selection of solvents (e.g., deionized water, ethanol, methanol, acetone, ethyl acetate, hexane)

-

Constant temperature bath or shaker

3.2 Procedure: Equilibrium Solubility Method

-

Preparation: Label a series of test tubes, one for each solvent to be tested.

-

Solute Addition: Accurately weigh and add a specific amount of this compound (e.g., 25 mg) to each test tube.[6]

-

Solvent Addition: Add a small, precise volume of the selected solvent (e.g., 0.25 mL) to the first test tube.

-

Equilibration: Cap the test tube and agitate it vigorously using a vortex mixer for 60-120 seconds.[7] Place the tube in a constant temperature bath (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Intermittent shaking is recommended.

-

Observation: After the equilibration period, visually inspect the solution.

-

Soluble: The solid has completely dissolved, and the solution is clear.

-

Insoluble/Slightly Soluble: Solid particles remain visible, or the solution is cloudy/turbid.

-

-

Incremental Solvent Addition: If the compound is not fully dissolved, add another measured aliquot of the solvent (e.g., 0.25 mL), bringing the total volume to 0.50 mL. Repeat steps 4 and 5.

-

Continuation: Continue adding solvent in measured increments (e.g., up to a total volume of 3.0 mL) until the solid is completely dissolved or it becomes clear that the compound is insoluble at this concentration.[6]

-

Classification: The solubility can be classified based on the volume of solvent required to dissolve the initial mass of the solute. For example, a common classification scheme defines solubility as:

-

Very Soluble: < 1 part solvent needed for 1 part solute.

-

Freely Soluble: 1-10 parts solvent needed.

-

Soluble: 10-30 parts solvent needed.

-

Sparingly Soluble: 30-100 parts solvent needed.

-

Slightly Soluble: 100-1000 parts solvent needed.

-

Very Slightly Soluble: 1000-10,000 parts solvent needed.

-

Practically Insoluble: > 10,000 parts solvent needed.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the systematic determination of a compound's solubility profile.

Caption: Workflow for qualitative solubility classification.

References

- 1. This compound | 515-83-3 [amp.chemicalbook.com]

- 2. This compound | 515-83-3 [chemicalbook.com]

- 3. This compound CAS#: 515-83-3 [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

2,2,2-Trichloro-1-ethoxyethanol safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 2,2,2-Trichloro-1-ethoxyethanol

This guide provides comprehensive safety data and handling precautions for this compound (CAS 515-83-3), intended for researchers, scientists, and drug development professionals. It includes a summary of physical and chemical properties, toxicological data, hazard identification, and detailed handling procedures.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1][2][3] It is slightly soluble in water and hygroscopic.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇Cl₃O₂ | [1][4][5] |

| Molecular Weight | 193.46 g/mol | [1][5] |

| CAS Number | 515-83-3 | [1][4][6] |

| EINECS Number | 208-211-1 | [1][5] |

| Appearance | White to light yellow crystalline powder | [1][2][3][5] |

| Melting Point | 47 °C to 56.5 °C | [1][5][6][7] |

| Boiling Point | 110 °C to 116 °C | [1][5][6] |

| Density | 1.143 g/cm³ to 1.454 g/cm³ | [1][5] |

| Flash Point | 48.9 °C to 116 °C | [1][5][7] |

| Water Solubility | Slightly soluble | [1][2][3] |

Toxicological Data

The primary toxicological concern with this compound is its moderate toxicity if ingested.[1][2][3]

| Parameter | Value | Species | Route | Source(s) |

| LD50 | 880 mg/kg | Rat | Oral | [1] |

Experimental Protocol for Oral LD50 in Rats

While the specific study for the cited LD50 value of 880 mg/kg is not detailed in the readily available safety documents, a general protocol for determining acute oral toxicity (as per OECD Guideline 423) would involve the following steps:

-

Animal Selection: Healthy, young adult rats of a single strain are used.

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least 5 days before the experiment.

-

Fasting: Animals are fasted (food, but not water) overnight before administration of the substance.

-

Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods based on the observed mortality at different dose levels.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed.[8][9] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[1][2][3]

GHS Hazard Statements:

Precautionary Statements:

A comprehensive set of precautionary measures should be followed when handling this compound.[2][8][10][11]

| Category | Precautionary Statement Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11] |

| P264 | Wash hands and skin thoroughly after handling.[2][8][10][11] | |

| P270 | Do not eat, drink or smoke when using this product.[2][8][10][11] | |

| P271 | Use only outdoors or in a well-ventilated area.[10] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10][11][13] | |

| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[10][11] |

| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[10] | |

| P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[10][11] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[10] |

| P405 | Store locked up.[2][8][10] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[8][10] |

Handling and Storage

Proper handling and storage are crucial to minimize risks.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[13]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][13]

-

Do not breathe dust or vapors.[13]

-

Keep away from open flames, hot surfaces, and sources of ignition.[13][14]

Storage:

First Aid Measures

In case of exposure, follow these first aid procedures:

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[13][15]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[13]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][15]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]

-

Specific Hazards: Combustible material.[14] Containers may explode when heated.[13][14] Thermal decomposition can release irritating and toxic gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[13][14]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[13][14]

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Hazard Control Hierarchy

Caption: A hierarchy of controls to mitigate hazards associated with this compound.

References

- 1. This compound CAS#: 515-83-3 [m.chemicalbook.com]

- 2. This compound | 515-83-3 [amp.chemicalbook.com]

- 3. This compound | 515-83-3 [chemicalbook.com]

- 4. CAS 515-83-3: this compound | CymitQuimica [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | CAS: 515-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Chloral alcoholate | C4H7Cl3O2 | CID 10587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 2,2,2-Trichloroethanol CAS 115-20-8 | 808610 [merckmillipore.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. bio.vu.nl [bio.vu.nl]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Synthetic Versatility of 2,2,2-Trichloro-1-ethoxyethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloro-1-ethoxyethanol, a stable and crystalline solid, serves as a crucial and safer surrogate for the volatile and regulated aldehyde, chloral. This technical guide explores its significant applications in organic synthesis, providing detailed experimental protocols, quantitative data, and visual representations of key transformations. Its utility as a versatile building block, particularly in the construction of complex heterocyclic systems and the synthesis of agrochemicals, makes it a valuable reagent in the modern synthetic chemist's toolkit.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 515-83-3 |

| Molecular Formula | C4H7Cl3O2 |

| Molecular Weight | 193.46 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 47 °C |

| Boiling Point | 116 °C |

| Solubility | Slightly soluble in water |

Core Applications in Organic Synthesis

The primary utility of this compound in organic synthesis stems from its ability to act as a stable and convenient source of chloral. This is particularly advantageous as chloral itself is a gas and is often handled as its less reactive hydrate.

Synthesis of Chiral Auxiliaries: The Proline Adduct

A prominent application of this compound is in the diastereoselective synthesis of (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one, a valuable chiral auxiliary for the asymmetric synthesis of α-amino acids.[1] This reaction proceeds by the condensation of L-proline with this compound, which serves as an in-situ source of chloral.[1]

Reaction Scheme:

Caption: Synthesis of the proline-derived oxazolinone.

Experimental Protocol: Synthesis of (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one [1]

-

Materials:

-

L-Proline (11.55 g, 100.3 mmol)

-

This compound (23.27 g, 120.3 mmol)

-

Chloroform (500 mL)

-

-

Procedure:

-

To a suspension of L-proline in chloroform in a 1000-mL round-bottomed flask equipped with a magnetic stirrer, add this compound.

-

The reaction mixture is heated to reflux. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified by recrystallization.

-

Quantitative Data:

| Reactant | Molar Equiv. | Yield (%) | Purity/ee |

| L-Proline | 1.0 | 80-82 | >99% ee |

| This compound | 1.2 |

Intermediate in Agrochemical Synthesis

This compound is a key intermediate in the industrial production of organophosphate insecticides, namely trichlorfon and dichlorvos.[1][2] In these syntheses, it again serves as a more manageable source of chloral.

Trichlorfon is synthesized via the condensation of chloral (generated from this compound) with dimethyl phosphite.

Reaction Scheme:

Caption: Synthesis of the insecticide Trichlorfon.

General Experimental Conditions:

The reaction is typically carried out by adding dimethyl phosphite to trichloroacetaldehyde (chloral).[3][4] When using this compound, it would be expected to decompose to chloral under the reaction conditions. The reaction is exothermic and often requires cooling to maintain a temperature of 70-95 °C.[3]

Dichlorvos can be produced from trichlorfon via dehydrochlorination in the presence of a base.

Reaction Scheme:

Caption: Conversion of Trichlorfon to Dichlorvos.

General Experimental Conditions:

The conversion of trichlorfon to dichlorvos is achieved by treatment with an alkaline solution.[5][6]

Preparation of this compound

This compound is readily prepared by the reaction of chloral (or its hydrate) with ethanol.[7]

Reaction Scheme:

Caption: Synthesis of this compound.

General Experimental Protocol:

-

Materials:

-

Chloral hydrate

-

Ethanol

-

Concentrated sulfuric acid (for dehydration of chloral hydrate, if starting from it)

-

-

Procedure:

-

If starting with chloral hydrate, it is first dehydrated by careful distillation from concentrated sulfuric acid to yield anhydrous chloral.

-

Anhydrous chloral is then reacted with ethanol. The reaction is typically exothermic and may require cooling.

-

The resulting this compound can be purified by distillation or recrystallization.

-

Conclusion

This compound stands out as a valuable and practical reagent in organic synthesis. Its primary role as a stable and convenient precursor to chloral facilitates the synthesis of complex chiral molecules and important agrochemicals. The detailed protocols and reaction schemes provided in this guide are intended to equip researchers and professionals in the chemical and pharmaceutical industries with the necessary information to effectively utilize this versatile compound in their synthetic endeavors. The continued exploration of its reactivity is likely to unveil further applications in the construction of novel and functional molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102464674B - Preparation method of trichlorfon - Google Patents [patents.google.com]

- 3. CN102649798A - One-pot process for synthesizing dichlorvos and a-hydroxyl phosphonic dichloride with phosphorus trichloride as substrate - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesized novel chromogenic reagent and sensor: Detection and identification of dichlorvos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to the Historical Research Applications of 2,2,2-Trichloro-1-ethoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloro-1-ethoxyethanol, also known by synonyms such as chloral alcoholate and chloral ethylalcoholate, is a chemical compound with the formula C₄H₇Cl₃O₂.[1] Historically and presently, its primary role has been as an intermediate in the industrial synthesis of pesticides, such as dichlorvos and trichlorfon, and in the production of pharmaceuticals and fluoroplastics.[2][3]

While its direct use in research has been limited, this technical guide explores a notable historical application of this compound as a safer and more readily available surrogate for chloral (trichloroacetaldehyde) in organic synthesis. The majority of toxicological and pharmacological research has focused on its related compounds, chloral hydrate and its active metabolite, 2,2,2-trichloroethanol. This guide will focus on the documented use of this compound as a research chemical, providing a detailed experimental protocol and workflow.

Application in Organic Synthesis: A Chloral Surrogate

A significant research application of this compound has been its use as a substitute for chloral in the synthesis of complex organic molecules.[4] Chloral is a regulated substance, making it difficult to obtain for laboratory use.[4] this compound serves as a stable, crystalline solid that can be used as a "masked" form of chloral, providing a practical and scalable alternative for specific synthetic procedures.[4]

One well-documented example is its use in the synthesis of (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one, an intermediate for creating optically active α-branched proline amino acids.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one using this compound as a chloral surrogate, based on a procedure from Organic Syntheses.[4]

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Purity |

| L(-)-Proline | C₅H₉NO₂ | 115.13 | 11.55 | 100.3 | 99+% |

| This compound | C₄H₇Cl₃O₂ | 193.46 | 23.27 | 120.3 | 98% |

| Chloroform | CHCl₃ | 119.38 | 500 mL (solvent) | - | ACS grade |

| (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one | C₇H₈Cl₃NO₂ | 259.50 | 21.0-21.8 | 81-84 (yield) | - |

Experimental Protocol

The following is a detailed methodology for the synthesis of (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one.[4]

Materials:

-

L(-)-Proline (99+%)

-

This compound (98%)

-

Chloroform (ACS grade)

-

1000-mL single-necked, round-bottomed flask

-

Magnetic stirring bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

A suspension of L(-)-proline (11.55 g, 100.3 mmol) in chloroform (500 mL) is prepared in a 1000-mL round-bottomed flask equipped with a magnetic stirring bar.

-

To this suspension, this compound (23.27 g, 120.3 mmol) is added.

-

The flask is fitted with a reflux condenser and the mixture is heated to reflux.

-

The reaction progress is monitored, which typically takes 15-19 hours. During this time, the appearance of the solution changes from a milky opaque to an orange color. The completion of the reaction can be monitored by observing the disappearance of L(-)-Proline using reverse-phase thin-layer chromatography.

-

Once the reaction is complete, the heating is discontinued.

-

The volatile organic solvent (chloroform) is removed under reduced pressure using a rotary evaporator.

Mandatory Visualization

Caption: Synthesis Workflow Diagram.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 2,2,2-Trichloroethyl (TCE) Group for Carboxyl Protection

A Clarification on Reagents: Initial interest in 2,2,2-trichloro-1-ethoxyethanol for carboxylic acid protection should be redirected toward the more established reagent, 2,2,2-trichloroethanol . While this compound serves as a valuable synthetic precursor, acting as a stable equivalent of chloral, it is 2,2,2-trichloroethanol that is employed to install the 2,2,2-trichloroethyl (TCE) protecting group on carboxylic acids.[1][2][3] This document provides detailed application notes and protocols for the use of the TCE group in protecting carboxylic acids, a critical step in many complex organic syntheses.[4]

The 2,2,2-trichloroethyl (TCE) group is a robust and versatile protecting group for carboxylic acids, valued for its stability across a range of reaction conditions and its selective removal under specific reductive cleavage.[3][5] The presence of the trichloromethyl moiety allows for straightforward monitoring of reactions by ¹H NMR spectroscopy, with the methylene protons of the TCE ester typically appearing as a sharp singlet around δ 5.0 ppm.[5]

Advantages of the TCE Protecting Group:

-

Stability: The TCE group is stable to acidic conditions that would cleave other protecting groups like tert-butyl esters.[6]

-

Ease of Monitoring: The sharp singlet of the methylene protons in the ¹H NMR spectrum provides a clear signal for tracking the progress of protection and deprotection reactions.[5]

-

Orthogonality: The TCE group can be removed under conditions that do not affect many other common protecting groups, allowing for selective deprotection in complex molecules.

Logical Relationships of TCE Protection

Caption: Logical flow of TCE protection and deprotection.

Experimental Protocols

Protection of Carboxylic Acids as TCE Esters

A common and mild method for the esterification of carboxylic acids with 2,2,2-trichloroethanol is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[7][8][9][10]

Protocol: Steglich Esterification

-

Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Add 2,2,2-trichloroethanol (1.2 equiv.) and DMAP (0.1 equiv.) to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

DCC Addition: Slowly add a solution of DCC (1.1 equiv.) in anhydrous DCM to the cooled mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2,2-trichloroethyl ester.

Experimental Workflow for TCE Protection and Deprotection

Caption: Workflow for TCE protection and deprotection.

Deprotection of TCE Esters

The cleavage of the TCE group is most commonly achieved through reductive methods, with zinc dust in acetic acid being a widely used and effective protocol.[11]

Protocol: Reductive Cleavage with Zinc and Acetic Acid

-

Preparation: Dissolve the 2,2,2-trichloroethyl ester (1.0 equiv.) in a suitable solvent, such as 70% aqueous acetic acid.[11]

-

Addition of Zinc: Add activated zinc dust (excess, e.g., 5-10 equiv.) to the solution.

-

Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Upon completion, dilute the reaction mixture with water and filter through a pad of celite to remove excess zinc and other solids.

-

Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude carboxylic acid product by recrystallization or flash column chromatography, if necessary.

Alternative Deprotection Methods:

-

Zn/N-Methylimidazole: For substrates sensitive to acidic conditions, a milder deprotection can be achieved using activated zinc dust in the presence of N-methylimidazole in ethyl acetate or acetone.[12][13]

-

Titanocene Catalysis: A newer, mild method involves the use of a titanocene catalyst with zinc dust as the stoichiometric reducing agent, which avoids aqueous and strongly acidic conditions.[5][14]

Data Presentation

The following tables summarize representative yields for the protection of carboxylic acids as TCE esters and their subsequent deprotection.

Table 1: Protection of Carboxylic Acids as TCE Esters

| Carboxylic Acid Substrate | Protection Method | Solvent | Yield (%) | Reference |

| N-Carbobenzoxy-glycine | POCl₃, then CCl₃CH₂OH/Et₃N | THF | Good | [11] |

| N-Carbobenzoxy-proline | POCl₃, then CCl₃CH₂OH/Et₃N | THF | 83% (distilled) | [11] |

| Fumaric acid monomethyl ester | DCC, DMAP, CCl₃CH₂OH | DCM | Not specified | [9] |

Table 2: Deprotection of TCE-Protected Carboxylic Acids

| TCE Ester Substrate | Deprotection Method | Solvent | Yield (%) | Reference |

| N-Carbobenzoxyglycylglycine TCE ester | Zn powder | 70% aq. AcOH | 82.5% | [11] |

| Benzoic acid TCE ester | Cp₂TiCl₂, Zn dust, 2,4,6-collidinium HCl | THF | ~80% | [5] |

| Various TCE esters | Zn dust, N-methylimidazole | Ethyl Acetate | High | [12][13] |

| Anomeric Carbohydrate TCE esters | Zn dust, NH₄Cl | Acetonitrile | >95% | [13] |

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. innospk.com [innospk.com]

- 3. 2,2,2-Trichloroethanol - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. synarchive.com [synarchive.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Reductive cleavage of 2,2,2-trichloroethyl esters by titanocene catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peptide Synthesis Utilizing the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to prevent undesirable side reactions and ensure the precise assembly of amino acid sequences.[1] The 2,2,2-trichloroethoxycarbonyl (Troc) group is a valuable carbamate-based protecting group for amines, offering unique advantages in synthetic strategies.[2][3] The Troc group is notably stable under both acidic and basic conditions, rendering it orthogonal to the commonly employed Boc (acid-labile) and Fmoc (base-labile) protecting groups.[2][4] This orthogonality allows for the selective deprotection of the Troc group under mild reductive conditions, typically using zinc dust in the presence of acetic acid.[2][3]

These application notes provide a comprehensive protocol for the synthesis of peptides incorporating the Troc protecting group, starting from the preparation of the key protecting reagent, 2,2,2-trichloroethyl chloroformate (Troc-Cl), from 2,2,2-trichloroethanol. The subsequent sections detail the protection of amino acids, their incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS), and the final selective deprotection of the Troc group.

I. Synthesis of 2,2,2-Trichloroethyl Chloroformate (Troc-Cl) from 2,2,2-Trichloroethanol

The primary reagent for the introduction of the Troc protecting group is 2,2,2-trichloroethyl chloroformate (Troc-Cl).[5][6] This can be synthesized from 2,2,2-trichloroethanol by reaction with phosgene.[7][8]

Experimental Protocol:

-

In a well-ventilated fume hood, a solution of 2,2,2-trichloroethanol in a suitable inert solvent (e.g., benzene or diethyl ether) is prepared in a reaction vessel equipped with a stirrer and a gas inlet.[7]

-

A catalytic amount of a tertiary amine, such as pyridine or N,N-dimethylaniline, is added to the solution.[7][8]

-

Phosgene gas is carefully bubbled through the solution at a controlled rate. The reaction is typically carried out at a temperature below 10°C.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any excess phosgene.

-

The mixture is then washed with water and brine to remove the catalyst and any water-soluble byproducts.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude Troc-Cl can be purified by distillation under reduced pressure to yield a clear, light-yellow liquid.[7]

Quantitative Data for Troc-Cl Synthesis:

| Parameter | Value | Reference |

| Starting Material | 2,2,2-Trichloroethanol | [7][8] |

| Reagent | Phosgene | [7][8] |

| Catalyst | Pyridine or N,N-dimethylaniline | [7][8] |

| Reaction Temperature | < 10°C | - |

| Typical Yield | > 90% | [7] |

II. N-Protection of Amino Acids with the Troc Group

The Troc group can be readily introduced onto the free amino group of an amino acid using Troc-Cl in the presence of a base.[2]

Experimental Protocol:

-

The amino acid (1.0 equivalent) is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran or dichloromethane) and water.

-

A base such as sodium bicarbonate (NaHCO₃) or pyridine (2-3 equivalents) is added to the solution.[2][9]

-

The mixture is cooled to 0°C in an ice bath.

-

2,2,2-Trichloroethyl chloroformate (Troc-Cl) (1.1-1.5 equivalents) is added dropwise to the stirred solution.[9]

-

The reaction is stirred at room temperature for 2-4 hours, with the progress monitored by TLC.

-

Once the reaction is complete, the organic solvent is removed under reduced pressure.

-

The aqueous residue is acidified with a dilute acid (e.g., 1 M HCl) to a pH of 2-3.

-

The N-Troc-protected amino acid is then extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data for N-Troc Protection of an Amino Acid:

| Parameter | Value | Reference |

| Starting Material | Amino Acid (e.g., L-Alanine) | [2] |

| Reagent | 2,2,2-Trichloroethyl Chloroformate (Troc-Cl) | [2][9] |

| Base | Sodium Bicarbonate or Pyridine | [2][9] |

| Reaction Time | 2-4 hours | - |

| Reaction Temperature | 0°C to Room Temperature | [2] |

| Typical Yield | High | [9] |

III. Incorporation of Troc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The orthogonality of the Troc group makes it an excellent choice for the protection of amino acid side chains, such as the ε-amino group of lysine, in Fmoc-based SPPS.[2]

Experimental Workflow:

The standard SPPS cycle involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[10]

-

Resin Preparation: The solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[11]

-

First Amino Acid Coupling: The C-terminal N-α-Fmoc protected amino acid is coupled to the resin.

-

Fmoc Deprotection: The N-terminal Fmoc group is removed using a solution of piperidine in DMF (typically 20%).[11]

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.

-

Coupling of Subsequent Amino Acids: The next N-α-Fmoc protected amino acid (including the N-ε-Troc protected lysine) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the peptide-resin.

-

Washing: The resin is washed again with DMF.

-

Steps 3-6 are repeated for each subsequent amino acid in the desired sequence.

-

Final Fmoc Deprotection: After the final coupling step, the N-terminal Fmoc group is removed.

-

Cleavage from Resin: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. The Troc group remains intact under these conditions.

Quantitative Data for a Typical SPPS Cycle:

| Step | Reagents and Conditions | Duration |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |

| Washing | DMF | 5 x 1 min |

| Coupling | Fmoc-AA-OH (4 eq), HBTU (3.9 eq), HOBt (4 eq), DIEA (8 eq) in DMF | 1-2 hours |

| Washing | DMF | 5 x 1 min |

IV. Selective Deprotection of the Troc Group

The Troc group can be selectively removed from the fully assembled peptide under mild reductive conditions, leaving other protecting groups and the peptide backbone intact.[2]

Experimental Protocol:

-

The Troc-protected peptide is dissolved in a suitable solvent system, such as a mixture of acetic acid and methanol or tetrahydrofuran and water.[2]

-

Activated zinc dust (an excess, typically 10-20 equivalents) is added to the solution.[2]

-

The suspension is stirred at room temperature. The reaction can be gently heated to 50-60°C to increase the rate of deprotection.[2]

-

The progress of the deprotection is monitored by high-performance liquid chromatography (HPLC) or mass spectrometry.

-

Upon completion, the excess zinc is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The resulting peptide is purified using standard techniques, such as preparative HPLC.

Quantitative Data for Troc Deprotection:

| Parameter | Value | Reference |

| Starting Material | Troc-protected Peptide | [2] |

| Reagent | Activated Zinc Dust | [2] |

| Solvent | Acetic Acid/Methanol or THF/Water | [2] |

| Reaction Time | 30 min - 2 hours | [2] |

| Reaction Temperature | Room Temperature to 60°C | [2] |

| Typical Yield | 86% (for a model compound) | [2] |

Visualized Workflows

Caption: Overall workflow for peptide synthesis using the Troc protecting group.

Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis (SPPS).

References

- 1. biosynth.com [biosynth.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. 2,2,2-Trichloroethoxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 6. 2,2,2-Trichloroethyl chloroformate [himedialabs.com]

- 7. 2,2,2-Trichloroethyl chloroformate | 17341-93-4 [chemicalbook.com]

- 8. IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate - Google Patents [patents.google.com]

- 9. Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. chem.uci.edu [chem.uci.edu]

Application of 2,2,2-Trichloro-1-ethoxyethanol in the Synthesis of Chiral Pharmaceutical Intermediates

Introduction

2,2,2-Trichloro-1-ethoxyethanol, a stable and crystalline solid, serves as a key reagent in the synthesis of complex pharmaceutical intermediates. Its primary utility lies in its function as a safe and practical synthon for chloral, a regulated substance. This allows for the introduction of the trichloromethyl group, which is a versatile moiety in the construction of chiral building blocks, particularly for non-proteinogenic amino acids. These amino acids are crucial components in a variety of therapeutic agents, including antiviral and anticancer drugs. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a chiral oxazolinone, a valuable precursor for enantiomerically pure α-amino acids.

Application Notes

Primary Application: Synthesis of Chiral α-Amino Acid Precursors

This compound is prominently used in the synthesis of (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one. This bicyclic lactam is a valuable chiral intermediate for the asymmetric synthesis of α-alkyl-α-amino acids. The reaction involves the condensation of L-proline with this compound, which acts as a chloral equivalent. The resulting oxazolinone can then be alkylated diastereoselectively to introduce a variety of side chains, and subsequent hydrolysis yields the desired enantiomerically pure α-amino acid. This methodology provides a scalable and reliable route to optically active amino acids, which are fundamental components of many pharmaceuticals.[1]

General Reactivity and Advantages

In the presence of an amino acid such as L-proline, this compound undergoes a condensation reaction to form a cyclic adduct.[1] The ethoxy group acts as a leaving group, facilitating the in situ formation of a reactive species equivalent to chloral. The key advantages of using this compound over chloral or chloral hydrate include:

-

Safety and Handling: It is a stable, crystalline solid, making it easier and safer to handle and store compared to the volatile and regulated chloral.[1]

-

Scalability: The procedure is scalable, making it suitable for the production of larger quantities of the chiral intermediate required in drug development.[1]

-

High Diastereoselectivity: The subsequent alkylation of the resulting oxazolinone proceeds with high diastereoselectivity, ensuring the production of the desired enantiomer of the target amino acid.

Other Reported Applications

While the synthesis of chiral amino acid precursors is the most thoroughly documented application, this compound is also reported as an intermediate in the production of the antibiotic oxytetracycline and in the synthesis of pesticides such as Dichlorvos and Trichlorphon.[2][3] However, detailed, publicly available experimental protocols for these specific applications in pharmaceutical synthesis are limited.

Data Presentation

Table 1: Reactants and Products for the Synthesis of (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Weight (g) |

| L-Proline | Starting Material | C₅H₉NO₂ | 115.13 | 100.3 | 11.55 |

| This compound | Reagent (Chloral Synthon) | C₄H₇Cl₃O₂ | 193.46 | 120.3 | 23.27 |

| Chloroform | Solvent | CHCl₃ | 119.38 | - | 500 mL |

| (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one | Product | C₇H₈Cl₃NO₂ | 244.50 | - | 15.19-15.96 |

Table 2: Reaction Conditions and Yield for the Synthesis of (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one

| Parameter | Value |

| Reaction Temperature | Reflux (Chloroform, approx. 61 °C) |

| Reaction Time | 15-19 hours |

| Work-up Procedure | Removal of solvent, recrystallization from ethanol |

| Yield | 62-65% |

| Purity | >98% after recrystallization |

Experimental Protocols

Synthesis of (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one

This protocol details the synthesis of the chiral oxazolinone intermediate from L-proline and this compound.[1]

Materials:

-

L-Proline (11.55 g, 100.3 mmol)

-

This compound (23.27 g, 120.3 mmol)

-

Chloroform (500 mL)

-

Ethanol (for recrystallization)

-

1000-mL single-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dean-Stark trap

-

Reflux condenser

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

To a 1000-mL, single-necked, round-bottomed flask equipped with a magnetic stir bar, add a suspension of L-proline (11.55 g, 100.3 mmol) in chloroform (500 mL).

-

Add this compound (23.27 g, 120.3 mmol) to the suspension.

-

Attach a 25-mL Dean-Stark trap topped with a reflux condenser to the flask.

-

Heat the reaction mixture to reflux using a heating mantle.

-

Continue heating at reflux for 15-19 hours, or until the L-proline is no longer visibly suspended and the reaction completion is confirmed by thin-layer chromatography (TLC).

-

Discontinue heating and remove the volatile organics under reduced pressure using a rotary evaporator (40 °C, 20-25 mmHg).

-

The resulting crude brown, crystalline solid is then recrystallized from ethanol. Add boiling ethanol (approximately 30 mL) to the crude residue in the reaction flask warmed to 50 °C.

-

Stir the mixture until it becomes homogeneous.

-

Pour the hot solution into a 125-mL Erlenmeyer flask, cover it loosely, and allow it to cool slowly to room temperature, followed by cooling in an ice/water bath for 1 hour.

-

Collect the resulting crystals by suction filtration on a Büchner funnel and wash with a small amount of ice-cold ethanol.

-

Dry the crystals under vacuum to yield (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one as colorless to light brown crystals (15.19-15.96 g, 62-65% yield).

Mandatory Visualization

Caption: Experimental workflow for the synthesis of the chiral oxazolinone intermediate.

Caption: Logical pathway from this compound to chiral α-amino acids.

References

Application of 2,2,2-Trichloro-1-ethoxyethanol in Pesticide Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloro-1-ethoxyethanol, a stable hemiacetal of chloral, serves as a crucial and convenient precursor in the synthesis of several organophosphate pesticides. Due to the regulated nature and handling difficulties associated with chloral (trichloroacetaldehyde), its ethoxyethanol derivative has emerged as a safer and more practical alternative for laboratory and industrial applications. This document provides detailed application notes and experimental protocols for the synthesis of the pesticides Trichlorfon and Dichlorvos, utilizing this compound as the primary starting material.

The core of this application lies in the in situ generation of chloral from this compound under appropriate reaction conditions. The liberated chloral then readily reacts with trialkyl phosphites to yield the target pesticides. This approach circumvents the direct use of chloral while maintaining high reaction efficiency.

Key Pesticides Synthesized

This compound is a key intermediate in the production of the following widely used organophosphate insecticides:

-

Trichlorfon: A broad-spectrum insecticide and anthelmintic.

-

Dichlorvos (DDVP): A contact and stomach insecticide with fumigant action, notable for its higher toxicity and vapor pressure compared to Trichlorfon.

Synthetic Pathways

The synthesis of Trichlorfon and Dichlorvos from this compound proceeds via two main conceptual steps, which can often be performed in a "one-pot" procedure.

-

In Situ Generation of Chloral: this compound is treated to release chloral. This equilibrium can be driven towards chloral formation by the subsequent reaction.

-

Phosphonylation/Phosphate Formation: The generated chloral reacts with a phosphite ester.

-

Reaction with dimethyl phosphite yields Trichlorfon.

-

Reaction with trimethyl phosphite yields Dichlorvos via the Perkow reaction.

-

Furthermore, Trichlorfon can be converted to Dichlorvos through dehydrochlorination, a reaction that can occur under alkaline conditions.[1][2]

Diagram of Synthetic Pathways

Caption: Synthetic routes from this compound.

Experimental Protocols

The following are generalized protocols based on established chemical principles for the synthesis of Trichlorfon and Dichlorvos. Researchers should optimize these conditions based on their specific laboratory setup and scale.

Protocol 1: One-Pot Synthesis of Trichlorfon

Principle: This protocol describes the direct reaction of this compound with dimethyl phosphite. The reaction is typically carried out without a solvent or in a non-polar solvent.

Materials:

-

This compound

-

Dimethyl phosphite

-

Anhydrous toluene (optional)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thermometer

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add this compound (1.0 eq). If using a solvent, add anhydrous toluene.

-

Addition of Phosphite: While stirring, slowly add dimethyl phosphite (1.0-1.1 eq) to the flask. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

Reaction Conditions: Heat the reaction mixture to 70-95°C and maintain this temperature with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude Trichlorfon can be purified by washing with water at 65-70°C, followed by cooling crystallization at 0-5°C.

-

The resulting crystals are collected by filtration and dried under vacuum.

-

Expected Yield: 91-95% (crude), >97% (after purification).

Protocol 2: One-Pot Synthesis of Dichlorvos (DDVP)

Principle: This protocol utilizes the Perkow reaction, where trimethyl phosphite reacts with the in situ generated chloral to form the enol phosphate, Dichlorvos.

Materials:

-

This compound

-

Trimethyl phosphite

-

Anhydrous non-polar solvent (e.g., toluene, hexane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: Set up a dry round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere. Add this compound (1.0 eq) and the anhydrous solvent to the flask.

-

Addition of Phosphite: Add trimethyl phosphite (1.0-1.1 eq) to the dropping funnel. Slowly add the trimethyl phosphite to the stirred reaction mixture. Control the addition rate to manage the exothermic reaction.

-

Reaction Conditions: After the addition is complete, gently heat the mixture to reflux and maintain for several hours. Monitor the reaction's completion via TLC or GC.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and any volatile by-products under reduced pressure.

-

The crude Dichlorvos can be purified by vacuum distillation.

-

Expected Yield: High yields are generally reported for the Perkow reaction.

Protocol 3: Conversion of Trichlorfon to Dichlorvos

Principle: This protocol outlines the dehydrochlorination of Trichlorfon to Dichlorvos using an alkaline solution.

Materials:

-

Trichlorfon

-

Aqueous sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., dichloromethane, chloroalkene)

-

Reaction vessel with stirring

-

Separatory funnel

Procedure:

-

Reaction: Dissolve Trichlorfon in an appropriate organic solvent in the reaction vessel. Add the aqueous NaOH solution (molar ratio of Trichlorfon to NaOH approximately 1:1).

-

Temperature Control: Maintain the reaction temperature between 40-50°C with vigorous stirring.

-

Phase Separation and Extraction: After the reaction is complete, allow the phases to separate. The Dichlorvos will be in the organic phase. The phases can be separated, and the aqueous phase can be further extracted with the organic solvent to maximize recovery.

-

Purification: The combined organic phases are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude Dichlorvos. Further purification can be achieved by vacuum distillation.

Data Presentation

| Parameter | Synthesis of Trichlorfon | Synthesis of Dichlorvos (from Trichlorfon) |

| Starting Material | This compound | Trichlorfon |

| Primary Reagent | Dimethyl phosphite | Sodium Hydroxide |

| Reaction Type | Phosphonylation | Dehydrochlorination |

| Typical Temperature | 70-95°C | 40-50°C |

| Purity of Technical Grade | 91-95% | >93% |

| Purified Product Purity | >97% | >97% |

Logical Workflow for Pesticide Synthesis

Caption: Experimental workflow for pesticide synthesis.

Safety Precautions

-

Organophosphate pesticides and their precursors are toxic. All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Handle sodium hydroxide with care as it is corrosive.

-

Ensure that all glassware is properly dried before use, especially in reactions sensitive to moisture.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Analytical Methods for the Detection of 2,2,2-Trichloro-1-ethoxyethanol in Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloro-1-ethoxyethanol, a hemiacetal formed from chloral and ethanol, is a crucial intermediate and potential impurity in various chemical syntheses. Accurate and reliable analytical methods are essential for monitoring its formation, optimizing reaction conditions, and ensuring the quality and purity of final products in pharmaceutical and chemical manufacturing. This document provides detailed protocols for the quantitative analysis of this compound in reaction mixtures using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), adapted from methods for structurally similar compounds due to the limited availability of specific literature for this analyte.

Analytical Methods Overview

The primary analytical techniques suitable for the determination of this compound are Gas Chromatography, due to its volatility, and High-Performance Liquid Chromatography.

-

Gas Chromatography (GC): Offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC is well-suited for the analysis of volatile and thermally stable compounds.[1]

-

High-Performance Liquid Chromatography (HPLC): Provides a versatile platform for the separation and quantification of compounds based on their polarity. HPLC with Ultraviolet (UV) detection is a common and reliable method for compounds with a suitable chromophore.[2][3]

Quantitative Data Summary